methyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate
Overview
Description
Methyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.09569129 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as azinphos-methyl, a member of the class of benzotriazines, have been found to inhibit acetylcholinesterase (ec 3117) and cholinesterase (EC 3118) . These enzymes play a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter .
Mode of Action
This accumulation can disrupt normal nerve signal transmission .
Biochemical Pathways
Based on the potential targets, it can be inferred that it may impact the cholinergic system, which involves the neurotransmitter acetylcholine and its associated enzymes and receptors .
Result of Action
Based on its potential targets, it can be inferred that it may lead to disrupted nerve signal transmission due to the accumulation of acetylcholine .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, azinphos-methyl, a similar compound, has a low aqueous solubility and is volatile . . These properties can influence how the compound interacts with its environment and ultimately its effectiveness.
Properties
IUPAC Name |
methyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)12-6-4-5-11(9-12)10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVXBYXBFZYUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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